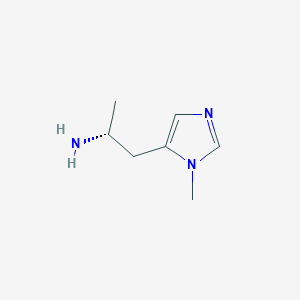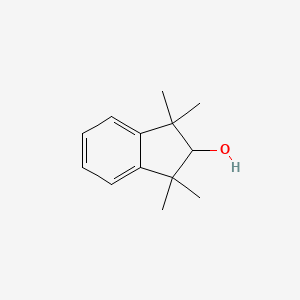
1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-ol is a chemical compound with the molecular formula C13H20O It is a derivative of indene, characterized by the presence of four methyl groups and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol typically involves the alkylation of indene derivatives. One common method includes the reaction of indene with methylating agents under acidic conditions to introduce the methyl groups. The hydroxyl group can be introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted indenes, ketones, and hydrocarbons, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances and as a stabilizer in various chemical formulations.
Wirkmechanismus
The mechanism by which 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include oxidation-reduction cycles and substitution reactions that modify the compound’s structure and activity.
Vergleich Mit ähnlichen Verbindungen
- 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene
- 1,1,4,5-Tetramethyl-2,3-dihydro-1H-indene
- 1,1,4,6-Tetramethyl-2,3-dihydro-1H-indene
Uniqueness: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-ol is unique due to the presence of the hydroxyl group, which significantly alters its chemical reactivity and potential applications compared to its analogs. The specific arrangement of methyl groups also contributes to its distinct properties and interactions in various chemical and biological systems.
Eigenschaften
Molekularformel |
C13H18O |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1,1,3,3-tetramethyl-2H-inden-2-ol |
InChI |
InChI=1S/C13H18O/c1-12(2)9-7-5-6-8-10(9)13(3,4)11(12)14/h5-8,11,14H,1-4H3 |
InChI-Schlüssel |
KFPVGYQEDPGWBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C(C2=CC=CC=C21)(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole](/img/structure/B13577986.png)
![Tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate](/img/structure/B13577994.png)

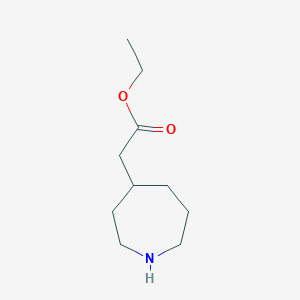
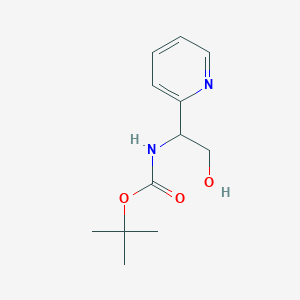

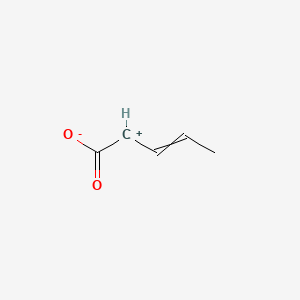
![N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13578037.png)
amino}propanoic acid](/img/structure/B13578042.png)
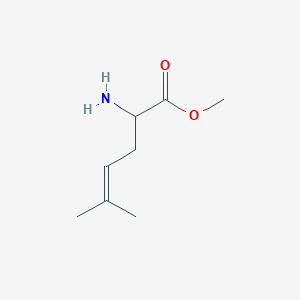
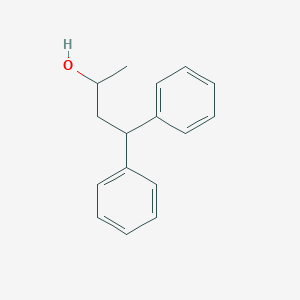

![7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)
